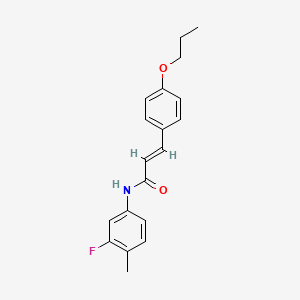

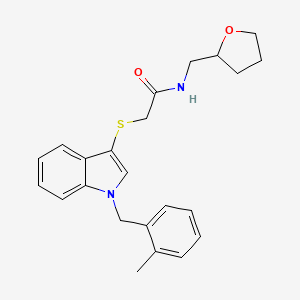

3-(4-fluorobenzoyl)-6-methoxy-1-(4-methylbenzyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorobenzoyl)-6-methoxy-1-(4-methylbenzyl)quinolin-4(1H)-one, also known as FMQB, is a synthetic compound that belongs to the family of quinoline derivatives. FMQB has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Studies on various quinolones have demonstrated their potent antibacterial activity and favorable pharmacokinetics, which could be indicative of the potential applications of similar compounds. For instance, the pharmacokinetics of AM-1155, a new 6-fluoro-8-methoxy quinolone, was examined, showing potent antibacterial activity and favorable pharmacokinetics, including high oral bioavailability and significant excretion via urine, suggesting its clinical usefulness (Nakashima et al., 1995).

Phototoxicity and Photoallergic Contact Dermatitis

The phototoxicity of fluoroquinolones, such as moxifloxacin compared with lomefloxacin, was investigated, indicating the importance of the methoxy group position in reducing phototoxicity. This could imply that structural modifications, like those in "3-(4-fluorobenzoyl)-6-methoxy-1-(4-methylbenzyl)quinolin-4(1H)-one," may affect the phototoxic potential of these compounds (Man et al., 1999).

Metabolism and Biotransformation

The metabolism and biotransformation of heterocyclic amines and quinolines are crucial for understanding their biological effects and potential applications. For example, the identification of urinary metabolites of RCS-4, a synthetic cannabimimetic, was achieved through gas chromatography-mass spectrometry, revealing metabolites resulting from aromatic monohydroxylation, dihydroxylation, and O-demethylation. Such studies highlight the metabolic pathways and potential toxicity or therapeutic effects of related compounds (Kavanagh et al., 2012).

Pharmacological Profiles

Research on compounds like DPC 333, a potent and selective inhibitor of tumor necrosis factor α-converting enzyme, showcases the potential for therapeutic applications in controlling excessive TNF-α production. This suggests that compounds with similar inhibitory capabilities might be developed for treatment of various inflammatory diseases, including rheumatoid arthritis (Qian et al., 2007).

properties

IUPAC Name |

3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO3/c1-16-3-5-17(6-4-16)14-27-15-22(24(28)18-7-9-19(26)10-8-18)25(29)21-13-20(30-2)11-12-23(21)27/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQFSOHCRPSFTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2834194.png)

![1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2834195.png)

![3-[4-Amino-3-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2834197.png)

![N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B2834199.png)

![1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2834202.png)

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2834204.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2834212.png)

![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834214.png)